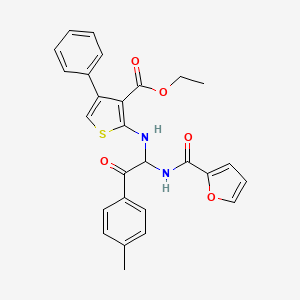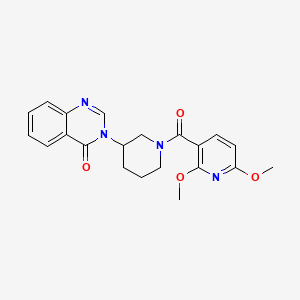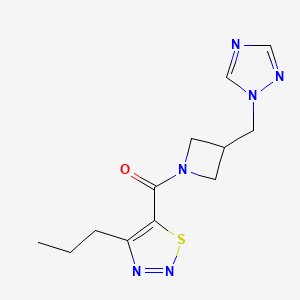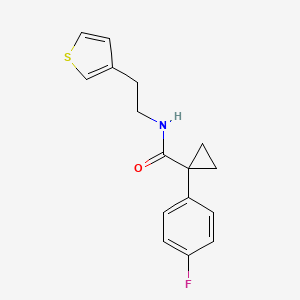![molecular formula C20H23ClN4O4 B2611064 N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-34-4](/img/structure/B2611064.png)
N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrimidine ring fused to a pyrrole ring. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyrrole ring. It also has various substituents including a 2-chlorobenzyl group, a 3-methoxypropyl group, and a carboxamide group .科学的研究の応用
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel compounds that share structural similarities with the compound , exploring their potential as therapeutic agents due to their biological activities. For instance, research has led to the development of compounds with significant anti-inflammatory, analgesic, and antimicrobial properties, showcasing the broad applicability of these chemical frameworks in drug discovery. The synthesis of such compounds often involves innovative methods to achieve structures with potential biological activities, including COX-2 inhibition, which is crucial for developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Another area of interest is the development of compounds for anticancer applications and inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. Compounds synthesized for these purposes have shown promising results in preclinical models, indicating their potential efficacy in treating cancer and inflammatory diseases. The structural features of these compounds, such as the presence of pyrimidine rings and specific substituents, are critical for their biological activities, underscoring the importance of detailed chemical synthesis and characterization in the development of new therapeutic agents (Rahmouni et al., 2016).
Electrocatalysis and Oxidation Processes
In addition to therapeutic applications, compounds with pyrimidine frameworks have been explored for their role in catalytic processes, including the oxidation of alcohols. These studies highlight the versatility of pyrimidine-based compounds in various chemical transformations, contributing to the development of more efficient and sustainable chemical processes. The catalytic activity of these compounds can be attributed to their structural features, which facilitate the oxidation of alcohols under mild conditions, offering potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1981).
将来の方向性
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c1-23-18-14(19(27)24(2)20(23)28)11-16(25(18)9-6-10-29-3)17(26)22-12-13-7-4-5-8-15(13)21/h4-5,7-8,11H,6,9-10,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWISXZLKLFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)NCC3=CC=CC=C3Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)



![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)
![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2611002.png)
